N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride
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Description
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride is a useful research compound. Its molecular formula is C27H24ClN3O2S and its molecular weight is 490.02. The purity is usually 95%.
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Biological Activity
N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methoxy-2-naphthamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article details its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C26H24ClN3O3S, with a molecular weight of 494.01 g/mol. Its structure features a tetrahydrothieno-pyridine core which is crucial for its biological activity.
The compound exhibits biological activity primarily through its interaction with various protein kinases. Research indicates that derivatives of the thieno[2,3-c]pyridine scaffold can selectively inhibit Jun N-terminal kinases (JNK), specifically JNK2 and JNK3. This inhibition is critical as JNK pathways are involved in stress responses and apoptosis.
- Inhibition of JNK Kinases : Studies have shown that related compounds can inhibit JNK kinases with IC50 values indicating potent activity (e.g., pIC50 values around 6.5 to 6.7 for JNK2 and JNK3) .
- Selectivity : The selectivity of these compounds against other MAPK family members (like JNK1 and ERK2) suggests a potential for reduced side effects compared to less selective inhibitors .
Pharmacological Effects
The biological effects observed with this compound include:
- Anti-inflammatory Activity : By inhibiting JNK pathways, the compound may reduce inflammation.
- Neuroprotective Effects : Due to its ability to modulate cellular stress responses, it may offer neuroprotection in models of neurodegeneration.
Case Studies
Case Study 1: Neuroprotection in Animal Models
A study investigated the neuroprotective effects of a thieno-pyridine derivative in a rat model of Parkinson's disease. The results indicated that treatment with the compound led to a significant reduction in neuroinflammation and improvement in motor function .
Case Study 2: Cancer Cell Line Studies
In vitro studies using cancer cell lines demonstrated that the compound effectively induced apoptosis in cells by activating caspase pathways while inhibiting JNK-mediated survival signals. This dual action suggests potential as an anticancer agent .
Data Tables
Property | Value |
---|---|
Molecular Formula | C26H24ClN3O3S |
Molecular Weight | 494.01 g/mol |
IC50 (JNK2) | pIC50 6.5 |
IC50 (JNK3) | pIC50 6.7 |
Biological Activity | Effect |
---|---|
Anti-inflammatory | Yes |
Neuroprotective | Yes |
Induces Apoptosis | Yes |
Properties
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-methoxynaphthalene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O2S.ClH/c1-32-24-14-20-10-6-5-9-19(20)13-22(24)26(31)29-27-23(15-28)21-11-12-30(17-25(21)33-27)16-18-7-3-2-4-8-18;/h2-10,13-14H,11-12,16-17H2,1H3,(H,29,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBVYZNEXLDWQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C#N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.